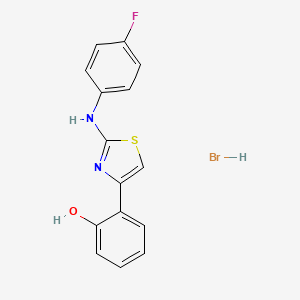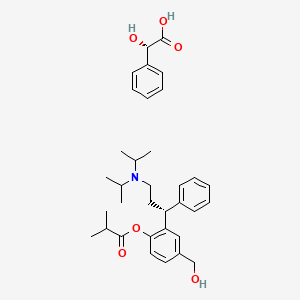
Fesoterodine (L-mandelate)
Übersicht
Beschreibung
Fesoterodine (L-mandelate) is an orally active, nonsubtype selective, competitive muscarinic receptor (mAChR) antagonist . It is used to treat bladder problems, including neurogenic detrusor overactivity and symptoms of an overactive bladder, such as incontinence (loss of bladder control), a strong need to urinate right away, or a frequent need to urinate .
Synthesis Analysis
The synthesis of Fesoterodine involves a process of synthesis of 3,3 diphenylpropylamines, which may be used as pharmaceutical intermediates in the preparation of their pharmacologically active derivatives such as fesoterodine, tolterodine, their enantiomers, pharmaceutically acceptable salts and related compounds useful as antimuscarinic agents .Molecular Structure Analysis
Fesoterodine has a molecular formula of C26H37NO3 and an average mass of 411.577 Da . It is a competitive muscarinic receptor (mAChR) antagonist with pKi values of 8.0, 7.7, 7.4, 7.3, 7.5 for M1, M2, M3, M4, M5 receptors, respectively .Chemical Reactions Analysis
Fesoterodine is a prodrug that is rapidly de-esterified to its active metabolite, 5-hydroxymethyl tolterodine (5-HMT), by plasma esterases . The 5-hydroxymethyl metabolite exhibits an antimuscarinic activity .Physical And Chemical Properties Analysis
Fesoterodine L-mandelate has a molecular weight of 563.73 . It is a solid substance and is stored at temperatures between -80 and -20 degrees Celsius .Wissenschaftliche Forschungsanwendungen
- Scientific Field : Pharmacology and Medicine
- Summary of the Application : Fesoterodine L-mandelate is an orally active, nonsubtype selective, competitive muscarinic receptor (mAChR) antagonist . It is used for the treatment of overactive bladder (OAB) .
- Methods of Application or Experimental Procedures : Fesoterodine L-mandelate is administered orally . After oral administration, it is rapidly and extensively hydrolyzed in plasma by nonspecific esterases to Desfesoterodine .
- Results or Outcomes : Fesoterodine L-mandelate has been found to decrease micturition frequency, urgency severity, and urgency incontinence episodes, and increase the volume voided with each micturition .
- Summary of the Application : Fesoterodine L-mandelate is also indicated in the treatment of neurogenic detrusor overactivity .
- Methods of Application or Experimental Procedures : Similar to its use in treating overactive bladder, Fesoterodine L-mandelate is administered orally .
- Results or Outcomes : The drug has been found effective in managing symptoms of neurogenic detrusor overactivity in pediatric patients aged 6 years and older who weigh more than 25 kg .
- Summary of the Application : Fesoterodine L-mandelate is used in the preparation of Fesoterodine free base or a pharmaceutically acceptable salt thereof, particularly Fesoterodine fumarate .
- Methods of Application or Experimental Procedures : The mandelate salt of Fesoterodine is used in the synthesis process .
- Results or Outcomes : The mandelate salt of Fesoterodine is useful for preparing Fesoterodine free base or a pharmaceutically acceptable salt thereof particularly Fesoterodine fumarate, in high purity .
Scientific Field
Scientific Field
- Summary of the Application : Fesoterodine L-mandelate is used for the treatment of urge urinary incontinence, a condition where there is a sudden and strong need to urinate .
- Methods of Application or Experimental Procedures : Fesoterodine L-mandelate is administered orally .
- Results or Outcomes : Fesoterodine L-mandelate has been found to decrease the frequency of incontinence episodes and increase the volume voided with each micturition .
- Summary of the Application : Fesoterodine L-mandelate is indicated in the treatment of neurogenic detrusor overactivity in pediatric patients aged 6 years and older who weigh more than 25 kg .
- Methods of Application or Experimental Procedures : Fesoterodine L-mandelate is administered orally .
- Results or Outcomes : The drug has been found effective in managing symptoms of neurogenic detrusor overactivity in pediatric patients .
Scientific Field
Scientific Field
Safety And Hazards
Fesoterodine may cause serious side effects. Patients should seek emergency medical help if they have signs of an allergic reaction: hives; difficult breathing; swelling of the face, lips, tongue, or throat . Fesoterodine may cause severe stomach pain or constipation; a weak stream of urine, or trouble emptying the bladder; little or no urination; or headache, dizziness, drowsiness .
Zukünftige Richtungen
Fesoterodine is currently used in adults to treat overactive bladder with symptoms of urinary frequency, urgency, and incontinence. It is also used to treat neurogenic detrusor overactivity in children at least 6 years old who weigh more than 55 pounds (25 kilograms) . Future research may focus on expanding its uses or improving its safety profile.
Eigenschaften
IUPAC Name |
[2-[(1R)-3-[di(propan-2-yl)amino]-1-phenylpropyl]-4-(hydroxymethyl)phenyl] 2-methylpropanoate;(2S)-2-hydroxy-2-phenylacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H37NO3.C8H8O3/c1-18(2)26(29)30-25-13-12-21(17-28)16-24(25)23(22-10-8-7-9-11-22)14-15-27(19(3)4)20(5)6;9-7(8(10)11)6-4-2-1-3-5-6/h7-13,16,18-20,23,28H,14-15,17H2,1-6H3;1-5,7,9H,(H,10,11)/t23-;7-/m10/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUMCIEARGQDQNL-SXTNJFIWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)OC1=C(C=C(C=C1)CO)C(CCN(C(C)C)C(C)C)C2=CC=CC=C2.C1=CC=C(C=C1)C(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C(=O)OC1=C(C=C(C=C1)CO)[C@H](CCN(C(C)C)C(C)C)C2=CC=CC=C2.C1=CC=C(C=C1)[C@@H](C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H45NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
563.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fesoterodine (L-mandelate) | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-(Bromomethyl)imidazo[2,1-b][1,3]thiazole hydrobromide](/img/structure/B1437230.png)
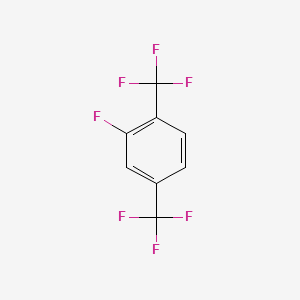
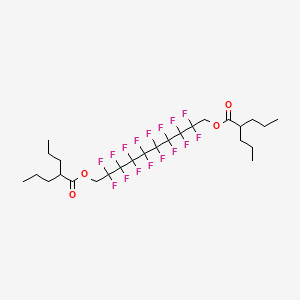
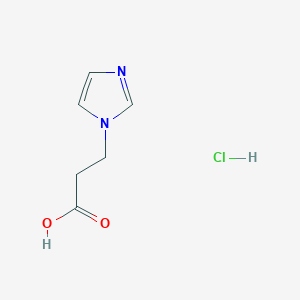

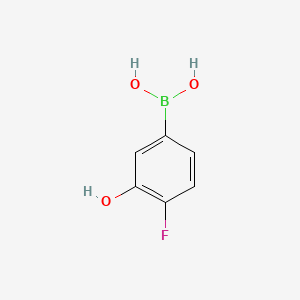
![1-[3,5-Bis(trifluoromethyl)phenyl]biguanide hydrochloride](/img/structure/B1437246.png)
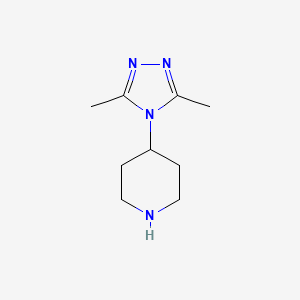
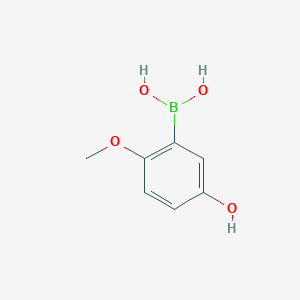
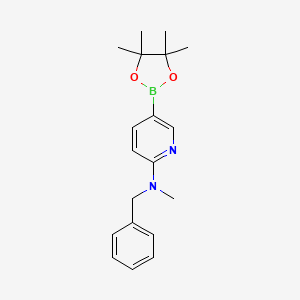
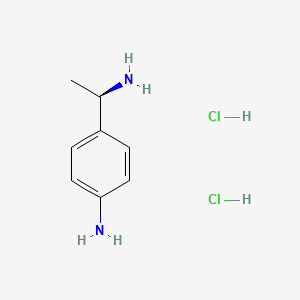
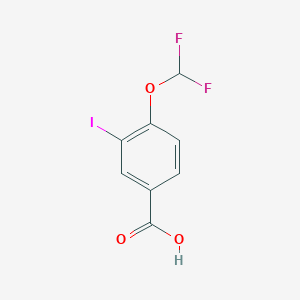
![1-[4-(1,1,2,3,3,3-Hexafluoro-propoxy)-phenyl]-ethanone](/img/structure/B1437252.png)
